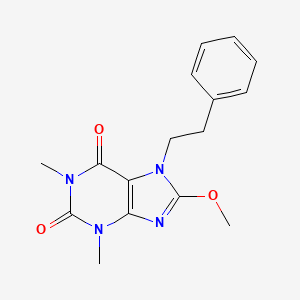![molecular formula C16H19N3O2S2 B6528463 N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide CAS No. 946327-59-9](/img/structure/B6528463.png)
N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide” is an organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a phenyl ring, and a carbamoyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Applications De Recherche Scientifique
MTB has been used in a variety of scientific research applications, including in vitro studies, animal models, and clinical trials. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.
Mécanisme D'action
The exact mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2). MTB is also believed to inhibit the production of reactive oxygen species, which are thought to be involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects
MTB has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MTB in laboratory experiments has several advantages, including its low cost and availability, as well as its stability and ease of use. However, there are also some limitations, including its relatively short shelf life and the fact that it is not soluble in water.
Orientations Futures
There are a number of potential future directions for research on MTB. These include further studies on its mechanism of action, its potential for use in other medical conditions, and its potential for use as an adjuvant therapy. Additionally, further research could be conducted on the potential of MTB to act as a prodrug, and its potential for use in drug delivery systems. Finally, further studies could be conducted to explore the potential of MTB to act as a chemopreventive agent.
Méthodes De Synthèse
MTB is synthesized through a multi-step process, beginning with the reaction of 4-phenyl-1,3-thiazol-5-yl sulfanylmethyl carbamate and butanamide. This reaction is followed by the addition of an aqueous solution of sodium hydroxide, and the resulting mixture is then heated to a temperature of 120°C in order to complete the reaction. The final compound is then purified through a series of chromatographic techniques.
Propriétés
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-3-7-12(20)18-15-14(11-8-5-4-6-9-11)19-16(23-15)22-10-13(21)17-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVJPSUTZIEJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528392.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528406.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B6528408.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide](/img/structure/B6528413.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide](/img/structure/B6528421.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6528433.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}cyclopentanecarboxamide](/img/structure/B6528443.png)
![2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6528459.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide](/img/structure/B6528471.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B6528472.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide](/img/structure/B6528473.png)
![2-[(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B6528476.png)